

4-AcO-EPT salt form characterization problems

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

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FAQ: 4-AcO-EPT Salt Form Characterization

Q1: What is the primary characterization problem with 4-AcO-EPT fumarate? The primary issue is the mischaracterization of its solid form. It is not a simple hydrofumarate salt but a **fumarate salt that is also a fumaric acid adduct** (a co-crystal) [1]. Prior to this clarification, the compound was routinely misidentified in research, an error that compromises all subsequent pharmacological and analytical data derived from it [1].

Q2: What analytical technique is crucial for correct identification? **Single-crystal X-ray crystallography** is the definitive technique required to unambiguously determine the solid-state structure of 4-AcO-EPT fumarate and distinguish it from a simple salt [1]. This technique provides atomic-level resolution of the crystal lattice, confirming the presence of both the fumarate anion and a neutral fumaric acid molecule within the same crystalline unit.

Q3: Why does correct salt form characterization matter for downstream research? Incorrect characterization of the fundamental chemical structure has a cascading effect on all downstream research [1]. This can lead to significant errors in:

- **Purity and Potency Calculations:** Misidentifying the molecular weight and composition.
- **Solubility and Stability Studies:** The properties of a co-crystal can differ markedly from a simple salt.
- **Pharmacological Data:** Inaccurate dosing and interpretation of bioactivity results.
- **Replication of Studies:** Other researchers cannot reliably reproduce experiments if the starting material is not properly defined.

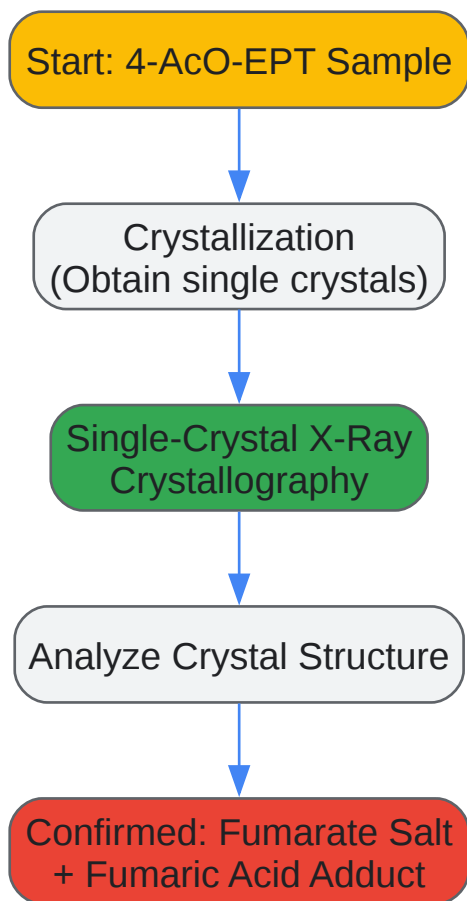
Troubleshooting Guide & Experimental Protocols

Problem: Inconsistent analytical data or pharmacological results with 4-AcO-EPT.

Potential Cause	Diagnostic Approach	Recommended Solution
Mischaracterized Salt Form	Perform single-crystal X-ray crystallography [1].	Establish the correct crystalline structure as a baseline for all future work.
Incorrect Molecular Weight/Purity	Re-calculate stoichiometry based on the fumarate-fumaric acid adduct structure.	Use the correct molecular weight (C ₁₇ H ₂₄ N ₂ O ₂ for the freebase; the fumarate-fumaric acid adduct is more complex) for all solution preparations [2] [3].
Presence of Process Impurities	Conduct analytical techniques like HPLC and NMR to profile impurities from synthesis [4].	Source materials from reputable suppliers and implement rigorous quality control.

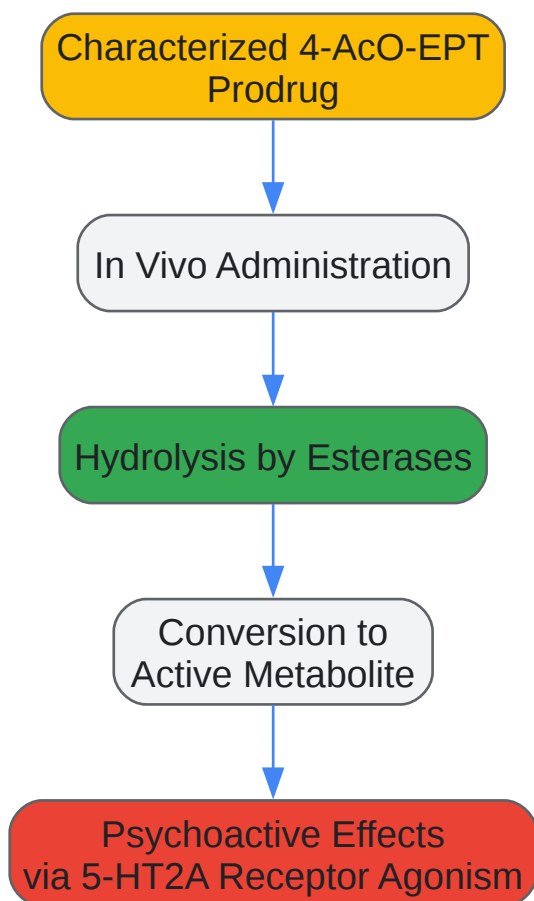
Experimental Protocol: Key Workflows

The following diagrams outline the core experimental workflows for proper characterization and research application of 4-AcO-EPT.



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Correct Salt Form Characterization



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Prodrug Metabolism and Activity

Key Takeaways for Researchers

- **Confirm Crystalline Structure First:** Prioritize single-crystal X-ray crystallography for any new batch of 4-AcO-EPT fumarate to confirm it is the fumarate-fumaric acid adduct [1]
- **Understand the Prodrug Nature:** 4-AcO-EPT is a prodrug; its pharmacological activity is primarily due to its rapid hydrolysis in the body to 4-HO-EPT (an analogue of psilocin) [1] [5]
- **Ensure Analytical Purity:** Use orthogonal methods like HPLC and NMR to check for synthetic impurities that could skew research results [4]

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